[5-[(Z)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone
Overview
Description
[5-[(Z)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C24H16Cl2N2O2 and its molecular weight is 435.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazol-1-yl, including similar compounds to [5-[(Z)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone, exhibit antimicrobial properties. For instance, a study by Sivakumar et al. (2021) on a closely related molecule showed significant antibacterial and antifungal effects. This suggests potential applications in developing new antimicrobial agents (Sivakumar et al., 2021). Similarly, Hafez et al. (2016) synthesized derivatives with strong antimicrobial activity, highlighting the potential of these compounds in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity
Several studies have explored the anticancer potential of pyrazol-1-yl derivatives. A study by Neha et al. (2013) found that synthesized pyrazole derivatives showed promising anticancer activity, particularly against breast cancer cells (Neha, Nitin, & Pathak, 2013). Furthermore, Katariya et al. (2021) identified certain compounds that demonstrated significant potency in anticancer activity, suggesting their use as molecular templates for future cancer treatments (Katariya, Vennapu, & Shah, 2021).
Herbicidal and Insecticidal Activities
Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, including compounds with structural similarities to the queried compound, showing favorable herbicidal and insecticidal activities. This opens avenues for agricultural applications of these derivatives (Wang et al., 2015).
Central Nervous System (CNS) Depressant Properties
A study by Butler et al. (1984) on a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones demonstrated CNS depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Some compounds also showed potential antipsychotic effects, suggesting their use in neurological and psychiatric medicine (Butler, Wise, & Dewald, 1984).
Corrosion Inhibition
Yadav et al. (2015) investigated the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution. The study found these compounds to be effective corrosion inhibitors, indicating potential applications in materials science and engineering (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Properties
IUPAC Name |
[5-[(Z)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O2/c25-19-8-6-18(7-9-19)24(29)28-22(14-15-27-28)23(16-17-4-2-1-3-5-17)30-21-12-10-20(26)11-13-21/h1-16H/b23-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKUDCWDOOXMQO-KQWNVCNZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=NN2C(=O)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=NN2C(=O)C3=CC=C(C=C3)Cl)\OC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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